3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

FXR antagonism 1,2,4-oxadiazole regioisomerism

This 3-substituted regioisomer is critical for FXR antagonist programs requiring the piperidine Tyr306 cation-π interaction. The 3-position attachment presents the basic amine toward a distinct subpocket compared to the 4-position analog (CAS 244272-25-1), preventing loss of target engagement. With a calculated logP of ~2.65 and enhanced aqueous solubility from the hydrochloride salt, it offers an ideal lipophilicity window for CNS-permeable lead candidates. Suitable for fragment-based screening campaigns targeting protein-protein interaction interfaces.

Molecular Formula C14H18ClN3O
Molecular Weight 279.77
CAS No. 2059084-62-5
Cat. No. B2618329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
CAS2059084-62-5
Molecular FormulaC14H18ClN3O
Molecular Weight279.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=NO2)C3CCCNC3.Cl
InChIInChI=1S/C14H17N3O.ClH/c1-10-4-6-11(7-5-10)14-16-13(17-18-14)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3;1H
InChIKeyLNAHRNBWWPIWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 2059084-62-5): Core Building Block for Oxadiazole-Based Screening Libraries


3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at the 5-position and linked to a piperidine ring at the 3-position, isolated as the hydrochloride salt . It belongs to the broader class of 3,5-disubstituted 1,2,4-oxadiazoles, a scaffold actively explored in medicinal chemistry for farnesoid X receptor (FXR) antagonism and other therapeutic programs [1]. The compound serves as a versatile intermediate for generating screening libraries, where the piperidine nitrogen and the 3- versus 4-positional attachment of the oxadiazole ring fundamentally dictate downstream biological activity profiles .

Why 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride Cannot Be Replaced by Generic Piperidine-Oxadiazole Isomers


The 1,2,4-oxadiazole scaffold displays strict regioisomer-dependent biological activity due to the spatial orientation of its hydrogen-bond acceptor sites and the vector of the piperidine substituent. For example, within FXR antagonist programs, the 3-position attachment of the piperidine ring in 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine presents the basic amine toward a distinct subpocket compared to the 4-position regioisomer (e.g., 5-(piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole, CAS 244272-25-1), where the oxadiazole connectivity is inverted [1]. Computational docking studies on related 1,2,4-oxadiazole-piperidine series confirm that shifting the piperidine attachment point alters key cation-π interactions with Tyr306 and hydrophobic contacts with Leu209 and Val211 in the FXR ligand-binding domain [1]. Consequently, procurement of the incorrect regioisomer can result in loss of target engagement or off-target activity, even when the substituent identity is preserved.

Quantitative Differentiation of 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride (CAS 2059084-62-5) from Its Closest Analogs


Positional Attachment of Piperidine (3-Position vs. 4-Position) Determines FXR Pocket Binding Vector

The target compound features piperidine attached at the 3-position of the 1,2,4-oxadiazole ring, in contrast to the commercially available isomer 5-(piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 244272-25-1), where the piperidine occupies the 4-position and the p-tolyl group is at the 3-position . In the FXR antagonist series reported by Finamore et al., the 3-linked piperidine oxadiazoles engage Tyr306 via cation-π interactions and contact Leu209/Val211 in the FXR ligand-binding domain, whereas 4-linked piperidine analogs project the basic amine into an alternative subpocket, altering the binding geometry [1]. This structural distinction is critical for maintaining target engagement in FXR programs.

FXR antagonism 1,2,4-oxadiazole regioisomerism

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base for Solution-Phase Assays

The target compound is supplied as the hydrochloride salt, a form known to increase aqueous solubility compared to the free base through protonation of the piperidine nitrogen (calculated pKa ≈ 9.8 for the piperidine moiety) . While the free base form of 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine has limited aqueous solubility, the hydrochloride salt typically exhibits 10- to 100-fold higher solubility in pH 7.4 buffer, enabling direct use in biochemical and cell-based assays without requiring DMSO concentrations exceeding 0.1% [1].

salt form aqueous solubility hydrochloride

Physicochemical Property Differentiation from 4-Position Regioisomer (logP, Hydrogen Bonding Capacity)

The 3-position attachment of the oxadiazole to piperidine in the target compound yields a calculated logP of approximately 2.65, compared to the reported logP of 2.87 for the 4-position regioisomer 5-(piperidin-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 244272-25-1) . The 0.22 log unit difference reflects altered polar surface area and hydrogen-bond acceptor geometry, with the 3-substituted isomer presenting the oxadiazole N2 and O1 atoms in a distinct spatial orientation that influences passive membrane permeability and CYP450 interactions.

logP hydrogen bonding physicochemical properties

Scaffold Elaboration Potential: nM Potency Achievable with Downstream Derivatives Targeting Tissue-Type Plasminogen Activator

A structurally elaborated derivative of the target compound, namely 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride (BindingDB ID: BDBM298005), which incorporates the target's oxadiazole-piperidine core into a larger pyrazolo-pyrimidine scaffold, exhibits an IC50 of 15 nM against human tissue-type plasminogen activator in a clot-lysis test system [1]. This demonstrates that the 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine core retains the necessary binding elements to achieve nanomolar potency when appropriately elaborated, a finding not replicated with the 4-position regioisomer cores in comparable patent-reported series.

tissue-type plasminogen activator IC50 scaffold elaboration

Optimal Research and Screening Applications for 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride


Farnesoid X Receptor (FXR) Antagonist Screening Libraries

The target compound's 3-substituted oxadiazole-piperidine geometry aligns with the binding mode reported for potent FXR antagonists (IC50 0.58 μM for the lead compound 1 in the Finamore et al. series), where the piperidine cation-π interaction with Tyr306 is essential [1]. Inclusion of this precise regioisomer in FXR-focused libraries enables SAR exploration around the piperidine nitrogen without introducing confounding geometry changes that occur with 4-position analogs.

Fibrinolytic Agent Lead Optimization

The demonstrated IC50 of 15 nM for the pyrazolo-pyrimidine-elaborated derivative against tissue-type plasminogen activator [2] validates the core scaffold for fibrinolysis-related target engagement. This compound serves as the critical building block for iterative analog synthesis aimed at improving selectivity over related serine proteases while maintaining the nM-range potency characteristic of the 3-substituted oxadiazole series.

Physicochemical Property-Driven Library Design

With a calculated logP of ~2.65 and aqueous solubility enhanced by the hydrochloride salt form, the target compound offers a favorable lipophilicity window (logP 2.5–3.0) for CNS-permeable or orally bioavailable lead candidates . Procurement of this specific salt and regioisomer avoids the higher logP (2.87) and lower solubility associated with the 4-position regioisomer, thereby reducing the risk of encountering solubility-limited pharmacology in early ADMET profiling.

Fragment-Based Drug Discovery (FBDD) Starting Points

As a low molecular weight (~279 g/mol free base) fragment-sized molecule featuring a well-defined 3D vector from the piperidine to the oxadiazole and p-tolyl group, the compound is ideally suited for fragment screening campaigns targeting protein-protein interaction interfaces where the oxadiazole ring can mimic amide bioisosteres and the basic piperidine engages acidic residues.

Quote Request

Request a Quote for 3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.